molecular formula C11H22N2O2 B1286374 3-(1-(Boc-amino)ethyl)-pyrrolidine CAS No. 107258-90-2

3-(1-(Boc-amino)ethyl)-pyrrolidine

Cat. No.: B1286374
CAS No.: 107258-90-2
M. Wt: 214.3 g/mol
InChI Key: HJUZGKGDCUOVML-UHFFFAOYSA-N
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Description

3-(1-(Boc-amino)ethyl)-pyrrolidine is a compound that features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protected amino group attached to an ethyl chain. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Mechanism of Action

Target of Action

It’s known that boc-protected amines, like this compound, are commonly used in organic synthesis . They are often involved in reactions such as the Suzuki–Miyaura (SM) cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Boc group in 3-(1-(Boc-amino)ethyl)-pyrrolidine serves as a protective group for the amino function . This protection is crucial in multifunctional target synthesis where amino functions often occur . The Boc group can be cleaved by mild acidolysis, making it a versatile tool in organic synthesis .

Biochemical Pathways

In the context of Suzuki–Miyaura coupling, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

The boc group is known for its stability under various conditions, which could potentially influence the compound’s bioavailability .

Result of Action

The result of the action of this compound largely depends on the specific reaction it is involved in. In the context of Suzuki–Miyaura coupling, the compound contributes to the formation of new carbon–carbon bonds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the cleavage of the Boc group can be achieved by mild acidolysis , suggesting that the compound’s action can be influenced by the pH of the environment.

Biochemical Analysis

Biochemical Properties

3-(1-(Boc-amino)ethyl)-pyrrolidine plays a significant role in biochemical reactions, particularly in the context of peptide synthesis and amino acid protection. The Boc group provides stability to the amino group, preventing it from participating in side reactions. This compound interacts with enzymes such as proteases and peptidases, which can cleave the Boc group under specific conditions, thereby releasing the free amino group. Additionally, it may interact with other biomolecules like nucleophiles and electrophiles, facilitating various synthetic transformations .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways by modulating the availability of free amino groups, which are essential for protein synthesis and function. This compound may also affect gene expression by altering the activity of transcription factors that rely on amino group modifications. Furthermore, it can impact cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in metabolite levels and flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The Boc group can be cleaved by acidic conditions or specific enzymes, releasing the free amino group, which can then participate in various biochemical reactions. This compound may also inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can influence gene expression by interacting with DNA or RNA-binding proteins, leading to changes in transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The Boc group is relatively stable under neutral and basic conditions but can be cleaved under acidic conditions, leading to the release of the free amino group. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models where it may influence cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular processes, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at very high doses, including potential cytotoxicity and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminopeptidases and carboxypeptidases, which can cleave the Boc group and release the free amino group. This compound may also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can influence its activity and function, potentially leading to targeted effects in specific tissues or organs .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can modulate its interactions with biomolecules and influence its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Boc-amino)ethyl)-pyrrolidine typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of Boc-protected amines often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure complete conversion and minimal side products .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Boc-amino)ethyl)-pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(1-(Boc-amino)ethyl)-pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Similar Compounds

    3-(1-(Cbz-amino)ethyl)-pyrrolidine: Features a carbobenzyloxy (Cbz) protected amino group.

    3-(1-(Fmoc-amino)ethyl)-pyrrolidine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protected amino group.

Uniqueness

3-(1-(Boc-amino)ethyl)-pyrrolidine is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it a preferred choice for protecting amines in various synthetic applications .

Properties

IUPAC Name

tert-butyl N-(1-pyrrolidin-3-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8(9-5-6-12-7-9)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUZGKGDCUOVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555891
Record name tert-Butyl [1-(pyrrolidin-3-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107258-90-2
Record name tert-Butyl [1-(pyrrolidin-3-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[1-(pyrrolidin-3-yl)ethyl]carbamate
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Synthesis routes and methods

Procedure details

640 mg of 1-benzyloxycarbonyl-3-(1-tert-butoxycarbonylaminoethyl)pyrrolidine isomer (P-2A) and 300 mg of 5% Pd-C (50% wet) were added to 20 ml of ethanol and catalytic reduction was carried out at room temperature under 3 atm. for 3 h. Then, the catalyst was filtered off and ethanol was distilled off to obtain 390 mg of the desired compound (P-3A) in the form of a colorless, viscous oil.
Name
1-benzyloxycarbonyl-3-(1-tert-butoxycarbonylaminoethyl)pyrrolidine
Quantity
640 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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